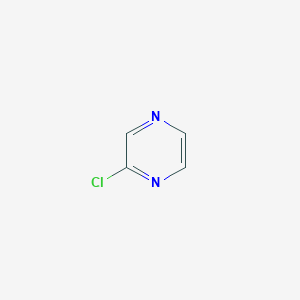
2-クロロピラジン
概要
説明
エリムセチブは、アタクシア・テランジェクシアおよびRad3関連タンパク質(ATR)の低分子阻害剤です。現在、成人および小児のさまざまな癌で臨床試験が行われています。 エリムセチブは、特に小児固形腫瘍モデルで有望な前臨床的抗腫瘍活性を示しています .
2. 製法
エリムセチブの合成には、重要な中間体の調製と、特定の反応条件下でのそれらの後続カップリングを含む、いくつかの工程が含まれます。エリムセチブの工業生産方法は独自の技術であり、高収率と高純度を確保するために最適化された反応条件が含まれています。 詳細な合成経路と反応条件は、通常、特許文献と科学出版物で公開されています .
科学的研究の応用
Elimusertib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study ATR inhibition and its effects on DNA damage response pathways.
Biology: Investigated for its role in modulating cellular responses to DNA damage and replication stress.
Medicine: Being tested in clinical trials for its potential to treat various cancers, including pediatric solid tumors and lymphomas
Industry: Utilized in the development of new therapeutic strategies and drug formulations targeting ATR-related pathways
作用機序
エリムセチブは、ATRキナーゼの活性を選択的に阻害することで効果を発揮します。ATRは、DNA損傷応答機構の重要な構成要素であり、その阻害は癌細胞におけるDNA損傷の蓄積につながります。 これは、特に複製ストレスまたはDNA修復欠損の高い細胞で、細胞周期停止とアポトーシスをもたらします .
生化学分析
Biochemical Properties
Chloropyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used in the synthesis of benzothiazepine derivatives, which have shown significant antitubercular activities . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Chloropyrazine can have various effects on cells and cellular processes. For example, certain derivatives of chloropyrazine have shown cytotoxic activities, indicating that they can influence cell function . This could potentially involve impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of chloropyrazine is complex and depends on the specific biochemical context. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of chloropyrazine can change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of chloropyrazine can vary with different dosages in animal models. Studies have shown that certain derivatives of chloropyrazine can have toxic or adverse effects at high doses .
Metabolic Pathways
Chloropyrazine is involved in various metabolic pathways. It can interact with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Chloropyrazine can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of chloropyrazine and its effects on activity or function can vary depending on the specific biochemical context. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of elimusertib involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The industrial production methods for elimusertib are proprietary and involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically disclosed in patent literature and scientific publications .
化学反応の分析
エリムセチブは、以下を含むさまざまな化学反応を起こします。
酸化: エリムセチブは、特定の条件下で酸化されて酸化誘導体を生成することができます。
還元: 還元反応は、エリムセチブの改変に使用でき、その薬理学的特性を変化させる可能性があります。
置換: エリムセチブは置換反応を起こすことができ、特定の官能基が他の官能基に置き換えられて、異なる特性を持つ類似体が生成されます。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
エリムセチブは、以下を含む幅広い科学研究への応用があります。
化学: ATR阻害とそのDNA損傷応答経路への影響を研究するためのツール化合物として使用されます。
生物学: DNA損傷と複製ストレスに対する細胞応答の調節における役割について調査されています。
類似化合物との比較
エリムセチブは、その高い選択性と効力により、ATR阻害剤の中で独特です。類似の化合物には以下のようなものがあります。
セララセチブ: 同様の作用機序を持つ別のATR阻害剤ですが、薬物動態特性が異なります。
ベルゾセチブ: 異なる薬物動態特性と臨床応用を持つATR阻害剤
特性
IUPAC Name |
2-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-3-6-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELVZYOEQVJIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065779 | |
| Record name | Chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14508-49-7 | |
| Record name | Chloropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14508-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014508497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloropyrazine?
A1: The molecular formula of 2-chloropyrazine is C4H3ClN2, and its molecular weight is 126.55 g/mol. []
Q2: How can 2-chloropyrazine be synthesized?
A2: 2-chloropyrazine can be synthesized through various methods. One approach involves reacting 2-chloropyrazine 1-oxide with refluxing phosphoryl chloride in the presence of an amine. [] Another method utilizes the reaction of 3-substituted pyrazine 1-oxides with chloroacetyl chloride instead of phosphoryl chloride to yield 6-substituted 2-chloropyrazines. []
Q3: What spectroscopic data can be used to characterize 2-chloropyrazine and its derivatives?
A3: Researchers frequently utilize 1H NMR, 13C NMR, IR, and mass spectrometry to confirm the structures of 2-chloropyrazine and its derivatives. [, , ]
Q4: How does the chlorine atom in chloropyrazines influence their reactivity?
A4: The chlorine atom in chloropyrazines serves as a key site for nucleophilic substitution reactions. This reactivity enables the introduction of various functional groups, leading to diverse pyrazine derivatives. For instance, reactions with sodium methoxide, sodium benzyl oxide, and sodium azide are reported. [, ]
Q5: Can chloropyrazines undergo cross-coupling reactions?
A5: Yes, chloropyrazines are highly amenable to palladium-catalyzed cross-coupling reactions. This enables the formation of new C-C bonds by reacting with various substrates like ethylenes, acetylenes, and aromatic heterocycles. [, , , , ]
Q6: What is the role of palladium catalysts in cross-coupling reactions involving chloropyrazines?
A6: Palladium catalysts facilitate the formation of a carbon-palladium bond with chloropyrazines, enabling subsequent reactions with various coupling partners like acetylenes. The choice of palladium catalyst can influence the reaction outcome. For example, tetrakis(triphenylphosphine) palladium effectively catalyzes reactions with chloro-alkylpyrazines, while a combination of bis(triphenylphosphine) palladium dichloride and copper(I) iodide is preferred for chloro-phenylpyrazines. []
Q7: What type of products are obtained from the palladium-catalyzed cross-coupling of chloropyrazines with acetylenes?
A7: The reaction leads to the formation of alkynylpyrazines. Interestingly, when 3-chloropyrazine 1-oxide reacts with 1-hexyne, both the expected 3-(1-hexynyl)pyrazine 1-oxide and the codimerization product, 3-(2-butyl-1-octen-3-ynyl)pyrazine 1-oxide, are observed. []
Q8: Can chloropyrazines be used as ligands in coordination compounds?
A8: Yes, chloropyrazines can act as N-donor ligands in coordination compounds with various transition metals, including zinc, nickel, manganese, cadmium, and copper. The resulting complexes exhibit diverse structural motifs and potential applications in materials chemistry. [, , , , , , , ]
Q9: What structural features are observed in cadmium halide coordination polymers containing 2-chloropyrazine or 2-methylpyrazine?
A9: Both ligands form similar one-dimensional chain structures where cadmium cations, octahedrally coordinated by two N-donor ligands and four halides, are linked by bridging halide anions. Interestingly, the 2-methylpyrazine complexes exhibit thermal reactivity, transforming into ligand-deficient species upon heating, whereas the 2-chloropyrazine analogues do not. []
Q10: Have any computational studies been conducted on chloropyrazine derivatives?
A10: Yes, computational studies, including molecular docking, have been employed to investigate the potential binding interactions of chloropyrazine derivatives with biological targets. For example, docking studies of a chloropyrazine-tethered pyrimidine derivative against dihydrofolate reductase (DHFR) revealed favorable binding interactions, suggesting its potential as an antiproliferative agent. []
Q11: How do structural modifications of chloropyrazines affect their biological activity?
A11: Structural modifications significantly influence the biological activities of chloropyrazine derivatives. For instance, introducing various substituents on the pyrazine ring, such as benzylamino groups, can modulate their antimycobacterial activity. [] Furthermore, incorporating chloropyrazine into larger frameworks, such as pyrimidine derivatives, can lead to potent antimicrobial and antiproliferative agents. []
Q12: How was the stability of a potential drug candidate containing chloropyrazine assessed?
A12: A stability-indicating UPLC method was developed and validated according to ICH guidelines to assess the stability of a novel epithelial sodium channel blocker, N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate. This method ensures specificity, linearity, accuracy, precision, and robustness in quantifying the drug and detecting potential degradation products under various stress conditions. []
Q13: What is the in vivo efficacy of sulfachloropyrazine against coccidial infections in chickens?
A13: Studies have demonstrated that sulfachloropyrazine effectively suppresses oocyst discharge in chickens infected with Eimeria tenella and Eimeria acervulina. Notably, its anticoccidial activity surpasses that of sulfadimethoxine. Administering sulfachloropyrazine at different stages of Eimeria tenella infection revealed that treatment during schizogony completely suppressed the parasite. []
Q14: Which pyrazine derivative showed promising anti-tuberculosis activity?
A14: Among a series of synthesized pyrazinecarboxamides, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) exhibited potent anti-tuberculosis activity against Mycobacterium tuberculosis H37Rv with an MIC of 6 µM. Importantly, this compound demonstrated low cytotoxicity in the HepG2 cell line, indicating a favorable safety profile. []
Q15: Are there any known toxicity concerns associated with chloropyrazine derivatives?
A15: While specific toxicity data for chloropyrazine itself is limited within the provided research, studies on its derivatives highlight potential concerns. For instance, pyrazine diazohydroxide (PZDH), metabolized to 2-chloropyrazine, exhibited dose-limiting thrombocytopenia and neutropenia in a phase I clinical trial. [] Additionally, some amiloride analogs, structurally similar to chloropyrazine, demonstrated cytotoxicity and inhibition of protein synthesis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


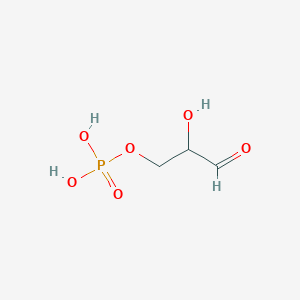



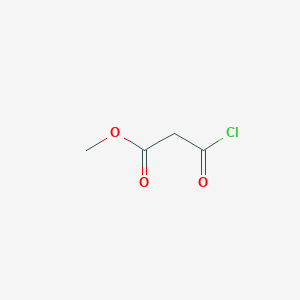
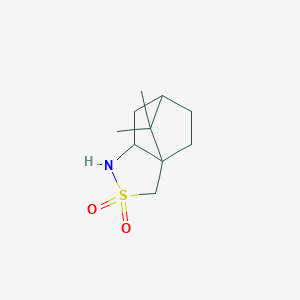

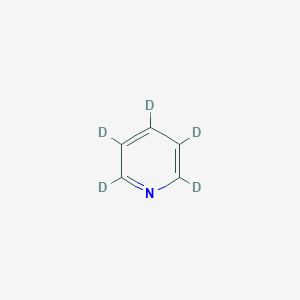


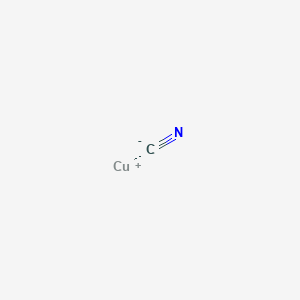


![(8S,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B57748.png)
